molecular formula C13H12ClNO B1351066 2-Chloro-6-phenoxybenzylamine CAS No. 175136-89-7

2-Chloro-6-phenoxybenzylamine

Cat. No.: B1351066
CAS No.: 175136-89-7
M. Wt: 233.69 g/mol
InChI Key: SNTOZVXKDWQFEW-UHFFFAOYSA-N
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Description

(2-chloro-6-phenoxyphenyl)methanamine: is an organic compound with the molecular formula C13H12ClNO It is characterized by the presence of a chloro group, a phenoxy group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Suzuki-Miyaura Coupling: One of the common methods to synthesize (2-chloro-6-phenoxyphenyl)methanamine involves the Suzuki-Miyaura coupling reaction.

    Multistep Synthesis: Another approach involves a multistep synthesis starting from a suitable benzene derivative.

Industrial Production Methods: Industrial production of (2-chloro-6-phenoxyphenyl)methanamine may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-chloro-6-phenoxyphenyl)methanamine can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-chloro-6-phenoxyphenyl)methanamine involves its interaction with specific molecular targets. The chloro and phenoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The methanamine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison: (2-chloro-6-phenoxyphenyl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the methanamine functionality is crucial .

Properties

IUPAC Name

(2-chloro-6-phenoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTOZVXKDWQFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380412
Record name 2-Chloro-6-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-89-7
Record name 2-Chloro-6-phenoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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